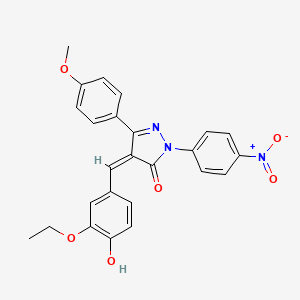![molecular formula C18H22N2O4S B5976200 N-[4-(aminosulfonyl)phenyl]-4-(4-ethylphenoxy)butanamide](/img/structure/B5976200.png)
N-[4-(aminosulfonyl)phenyl]-4-(4-ethylphenoxy)butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-(aminosulfonyl)phenyl]-4-(4-ethylphenoxy)butanamide, also known as AEBSF, is a serine protease inhibitor that is widely used in scientific research. This compound is synthesized using a specific method and has a unique mechanism of action that makes it an essential tool in biochemical and physiological studies.
Mechanism of Action
N-[4-(aminosulfonyl)phenyl]-4-(4-ethylphenoxy)butanamide works by irreversibly binding to the active site of serine proteases, preventing them from carrying out their normal functions. This inhibition occurs through the formation of a covalent bond between the inhibitor and the serine residue in the active site of the protease.
Biochemical and Physiological Effects
N-[4-(aminosulfonyl)phenyl]-4-(4-ethylphenoxy)butanamide has a range of biochemical and physiological effects, depending on the specific protease being inhibited. For example, the inhibition of blood clotting proteases can lead to bleeding disorders, while the inhibition of proteases involved in inflammation can lead to a reduction in inflammation.
Advantages and Limitations for Lab Experiments
N-[4-(aminosulfonyl)phenyl]-4-(4-ethylphenoxy)butanamide has several advantages for use in lab experiments. It is a highly specific inhibitor of serine proteases, meaning that it can be used to selectively inhibit a particular protease without affecting others. Additionally, N-[4-(aminosulfonyl)phenyl]-4-(4-ethylphenoxy)butanamide is stable in aqueous solutions and can be used at low concentrations.
One limitation of N-[4-(aminosulfonyl)phenyl]-4-(4-ethylphenoxy)butanamide is its irreversible binding to serine proteases, which means that its effects cannot be reversed once it has bound to the protease. This can make it difficult to study the effects of protease inhibition over time.
Future Directions
There are several future directions for research involving N-[4-(aminosulfonyl)phenyl]-4-(4-ethylphenoxy)butanamide. One area of interest is the development of new inhibitors that are more specific or have different mechanisms of action. Another area of research is the use of N-[4-(aminosulfonyl)phenyl]-4-(4-ethylphenoxy)butanamide in the study of disease states, such as cancer and Alzheimer's disease, where serine proteases are known to play a role.
Conclusion
In conclusion, N-[4-(aminosulfonyl)phenyl]-4-(4-ethylphenoxy)butanamide, or N-[4-(aminosulfonyl)phenyl]-4-(4-ethylphenoxy)butanamide, is a serine protease inhibitor that is widely used in scientific research. Its specific mechanism of action and biochemical and physiological effects make it an essential tool for studying the role of serine proteases in health and disease. While there are limitations to its use, such as its irreversible binding to proteases, there are many future directions for research involving this compound.
Synthesis Methods
The synthesis of N-[4-(aminosulfonyl)phenyl]-4-(4-ethylphenoxy)butanamide involves the reaction of 4-(4-ethylphenoxy)butyric acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 4-aminobenzenesulfonamide to form the final product, N-[4-(aminosulfonyl)phenyl]-4-(4-ethylphenoxy)butanamide.
Scientific Research Applications
N-[4-(aminosulfonyl)phenyl]-4-(4-ethylphenoxy)butanamide is commonly used in scientific research as a serine protease inhibitor. This compound is used to inhibit the activity of serine proteases, which are involved in a wide range of physiological processes, including blood clotting, inflammation, and cell division. N-[4-(aminosulfonyl)phenyl]-4-(4-ethylphenoxy)butanamide is also used to study the role of serine proteases in disease states such as cancer and Alzheimer's disease.
properties
IUPAC Name |
4-(4-ethylphenoxy)-N-(4-sulfamoylphenyl)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O4S/c1-2-14-5-9-16(10-6-14)24-13-3-4-18(21)20-15-7-11-17(12-8-15)25(19,22)23/h5-12H,2-4,13H2,1H3,(H,20,21)(H2,19,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLNDNRZBSMLSRA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)OCCCC(=O)NC2=CC=C(C=C2)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-ethylphenoxy)-N-(4-sulfamoylphenyl)butanamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(1-benzyl-3-pyrrolidinyl)-3-[1-(1,4-dithiepan-6-yl)-4-piperidinyl]propanamide](/img/structure/B5976121.png)
![methyl N-{[3-hydroxy-1-(3-methylbenzyl)-2-oxo-3-piperidinyl]methyl}glycinate](/img/structure/B5976127.png)
![2-[benzyl(4-biphenylylmethyl)amino]ethanol](/img/structure/B5976132.png)
![2-{[4-allyl-5-(1-benzofuran-2-yl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5976138.png)
![2-[4-isopropyl-1-(4-methoxy-3-methylbenzyl)-2-piperazinyl]ethanol](/img/structure/B5976149.png)
![3-{1-[(3-ethyl-4-methyl-1H-pyrazol-5-yl)carbonyl]-3-piperidinyl}-N-(4-methoxy-2-methylphenyl)propanamide](/img/structure/B5976156.png)
![1-(1,3-benzodioxol-5-ylmethyl)-4-{1-[(2-methyl-1,3-thiazol-4-yl)carbonyl]-3-piperidinyl}piperazine](/img/structure/B5976157.png)
![3-{1-[(1,2-dimethyl-1H-indol-3-yl)methyl]-4-piperidinyl}-N-(tetrahydro-2-furanylmethyl)propanamide](/img/structure/B5976159.png)
![2-(4-ethoxyphenyl)-4-{[2-(2-methoxyphenyl)-1-pyrrolidinyl]methyl}-5-methyl-1,3-oxazole](/img/structure/B5976167.png)
![4-[(2-furylmethyl)thio]-2-methyl[1]benzofuro[3,2-d]pyrimidine](/img/structure/B5976172.png)

![N-[3-(aminocarbonyl)-6-ethyl-4,5,6,7-tetrahydro-1-benzothien-2-yl]-6-chloro-2-phenyl-4-quinolinecarboxamide](/img/structure/B5976181.png)
![4-methyl-6-{[2-(1,3-thiazol-2-yl)-1-pyrrolidinyl]carbonyl}-2-pyrimidinamine](/img/structure/B5976208.png)
![2-[4-(4-fluorophenyl)butanoyl]-7-methyl-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5976212.png)